Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-
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Overview
Description
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is an organic compound with a complex structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that promote high yield and purity is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- undergoes various chemical reactions, including:
Oxidation: Converts the hydroxymethyl group to a carboxyl group.
Reduction: Reduces the ethanone group to an alcohol.
Substitution: Involves replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride, under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- exerts its effects involves interactions with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure with a methoxy group instead of a benzodioxin ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a hydroxy-methylethyl group instead of a hydroxymethyl group.
Uniqueness
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is unique due to its benzodioxin ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Properties
CAS No. |
647029-19-4 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-7(13)8-2-9(4-12)11-10(3-8)5-14-6-15-11/h2-3,12H,4-6H2,1H3 |
InChI Key |
CFOUPWIJAKBLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)CO)OCOC2 |
Origin of Product |
United States |
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